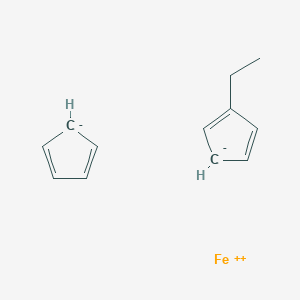

Ethyl ferrocene

Description

Historical Context of Ferrocene (B1249389) Discovery and its Foundational Impact on Organometallic Chemistry

The field of organometallic chemistry was dramatically reshaped by the discovery of ferrocene in 1951. wikipedia.orglibretexts.org The discovery was serendipitous, occurring independently in two different laboratories. T.J. Kealy and P.L. Pauson at Duquesne University unexpectedly synthesized this remarkably stable, orange crystalline solid while attempting to prepare fulvalene (B1251668) from the reaction of cyclopentadienyl (B1206354) magnesium bromide with ferric chloride. libretexts.orgmdpi.comscienceinfo.com Concurrently, S.A. Miller and his team at the British Oxygen Company independently prepared the same compound by reacting cyclopentadiene (B3395910) vapor with an iron pipe. wikipedia.org

Initially, the structure of this new organo-iron compound was a puzzle. wikipedia.org Kealy and Pauson proposed an incorrect structure with a simple sigma bond between the iron and two cyclopentadienyl rings. mdpi.com The true structure, a novel "sandwich" arrangement with an iron atom situated between two parallel cyclopentadienyl (Cp) rings, was proposed shortly after by Geoffrey Wilkinson and Robert Burns Woodward, and independently by Ernst Otto Fischer. wikipedia.orglibretexts.orgscienceinfo.com This structure, Fe(η⁵-C₅H₅)₂, was confirmed by techniques like X-ray crystallography and NMR spectroscopy. wikipedia.orgscienceinfo.com

The elucidation of ferrocene's sandwich structure was a watershed moment, as it introduced a new type of bonding and structure to chemistry. mdpi.com It demonstrated that the iron atom is equally bonded to all ten carbon atoms of the two planar cyclopentadienyl rings. mdpi.com The stability of the compound is attributed to its 18-electron configuration, a concept that became a powerful predictive tool in organometallic chemistry. wikipedia.org The discovery and correct structural assignment of ferrocene were so fundamental that Wilkinson and Fischer were jointly awarded the Nobel Prize in Chemistry in 1973 for their pioneering work on "sandwich compounds". wikipedia.orgmdpi.com This breakthrough catalyzed an explosion of research into similar compounds (metallocenes) with other transition metals, firmly establishing organometallic chemistry as a major sub-discipline. wikipedia.orgresearchgate.netacs.orgacs.org

Classification and Structural Characteristics of Monosubstituted Ferrocene Derivatives

Ethylferrocene is classified as a monosubstituted ferrocene derivative. This class of compounds consists of a ferrocene core where one hydrogen atom on one of the two cyclopentadienyl rings is replaced by a substituent, in this case, an ethyl group (-C₂H₅). wikipedia.org

The general structure of monosubstituted ferrocenes is (C₅H₅)Fe(C₅H₄R), where R is the substituent. The cyclopentadienyl rings in ferrocene exhibit aromatic character, similar to benzene, and readily undergo electrophilic aromatic substitution reactions, which is a common method for preparing many derivatives. wikipedia.orgmagritek.com

Monosubstituted ferrocene derivatives can be further categorized based on the nature of the substituent group. These derivatives are crucial as they serve as building blocks for more complex structures, including polymers and materials with specific electronic or catalytic properties. nih.govmdpi.com The introduction of a single substituent like the ethyl group alters the physical and chemical properties of the parent ferrocene molecule. For instance, substitution can affect the melting point, boiling point, solubility, and electrochemical potential of the compound. wikipedia.org

Structurally, the two cyclopentadienyl rings in ferrocene can adopt either an eclipsed (D5h symmetry) or a staggered (D5d symmetry) conformation, with a very low barrier to rotation. wikipedia.org In monosubstituted derivatives like ethylferrocene, the presence of the substituent makes the two rings chemically non-equivalent. The structure of monosubstituted derivatives containing mesogenic (liquid crystal-forming) groups are often classified into two types: Type 1, where the mesogenic group is directly attached to a cyclopentadienyl ring, and Type 2, where it is connected via a flexible spacer. tandfonline.com While ethylferrocene itself is not typically a liquid crystal, this classification system highlights the structural diversity within the family of monosubstituted ferrocenes.

Rationale for Dedicated Research Focus on Ethylferrocene: Unique Chemical Properties and Research Potential

The dedicated research focus on ethylferrocene stems from its specific combination of physical properties and its utility in high-stakes applications, primarily as a performance-enhancing additive. fcad.comarchivemarketresearch.com Unlike the solid ferrocene, ethylferrocene is a dark brown or reddish-brown oily liquid at room temperature. wikipedia.orgfcad.comtanyunchem.com This physical state, along with its improved solubility in hydrocarbon solvents and lower melting point compared to ferrocene, makes it easier to handle and blend into liquid systems. wikipedia.org

The primary application and a major driver for research into ethylferrocene is its role as a burning rate catalyst or modifier in advanced composite solid propellants. fcad.comtanyunchem.comnanochemazone.comruifuchemical.comtanyunchem.com When added to propellants, typically those based on ammonium (B1175870) perchlorate (B79767) (AP), it significantly increases the combustion rate. tanyunchem.comruifuchemical.comgoogle.com This property is crucial for the design and performance of rocket motors. google.com Research in this area focuses on optimizing its catalytic efficiency and understanding its mechanism of action during propellant combustion. journals.co.za

Beyond solid propellants, ethylferrocene is also investigated as an additive to liquid fuels to improve combustion efficiency. tanyunchem.comnanochemazone.comruifuchemical.com Its unique properties also make it a valuable precursor for the synthesis of other, more complex ferrocene derivatives. tanyunchem.comnanochemazone.comguidechem.com For example, it is an intermediate in the synthesis of catocene (B1518647) [2,2-bis(ethylferrocenyl)propane], another important burning rate catalyst. google.com

The research potential of ethylferrocene also extends to materials science. archivemarketresearch.comguidechem.comtheoremchem.com It has been used in the development of photosensitive gas electron multiplier (GEM) electrodes, demonstrating its utility in advanced electronic components. tanyunchem.comnanochemazone.comguidechem.com The combination of stability, redox reversibility, and the ability to be chemically modified, inherent to the ferrocene moiety, ensures that ethylferrocene and its derivatives continue to be subjects of academic and industrial research. researchgate.netfcad.com

Interactive Data Table: Properties of Ethylferrocene

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₄Fe | wikipedia.orgfcad.comtanyunchem.com |

| Molecular Weight | 214.09 g/mol | fcad.comruifuchemical.com |

| Appearance | Dark brown / Brown-red oily liquid | wikipedia.orgfcad.comtanyunchem.com |

| Boiling Point | 264 °C | wikipedia.orgfcad.com |

| Density | 1.256 g/mL at 25°C | wikipedia.orgfcad.com |

| Refractive Index | n20/D 1.601 | fcad.com |

Properties

CAS No. |

1273-89-8 |

|---|---|

Molecular Formula |

C12H24Fe |

Molecular Weight |

224.16 g/mol |

IUPAC Name |

cyclopentane;ethylcyclopentane;iron |

InChI |

InChI=1S/C7H14.C5H10.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;/h7H,2-6H2,1H3;1-5H2; |

InChI Key |

ZZEKMOWSYYKILA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCC1.C1CCCC1.[Fe] |

Other CAS No. |

1273-89-8 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethylferrocene and Its Functionalized Derivatives

Direct Alkylation Routes to Ethylferrocene and Higher Alkylated Ferrocenes

Directly introducing alkyl groups onto the cyclopentadienyl (B1206354) (Cp) rings of ferrocene (B1249389) is a primary method for producing alkylferrocenes. These reactions, typically electrophilic substitutions, can lead to a mixture of products, including mono- and poly-alkylated species.

A robust and highly controlled two-step method for synthesizing ethylferrocene is the Friedel-Crafts acylation of ferrocene followed by the reduction of the resulting acetylferrocene (B1663952). google.comrsc.org This pathway offers better selectivity compared to direct alkylation, which is often prone to polyalkylation and carbocation rearrangements. chemeurope.com

The initial step involves the acylation of ferrocene, commonly with acetic anhydride (B1165640) or acetyl chloride, in the presence of an acid catalyst like phosphoric acid or aluminum chloride. thermofisher.comcdnsciencepub.com Using phosphoric acid with acetic anhydride provides a milder condition for the acylation of the electron-rich ferrocene molecule. thermofisher.com The reaction yields acetylferrocene, where the acyl group deactivates the substituted ring, making the primary product the mono-substituted version. thermofisher.comcdnsciencepub.com

Table 1: Acylation of Ferrocene

| Acylating Agent | Catalyst | Major Product |

|---|---|---|

| Acetic Anhydride | Phosphoric Acid (H₃PO₄) | Acetylferrocene |

The subsequent step is the reduction of the keto group in acetylferrocene to a methylene (B1212753) group. The Clemmensen reduction, which utilizes a zinc amalgam (Zn(Hg)) in the presence of hydrochloric acid, is a classic and effective method for this transformation. rsc.orgwikipedia.orgntu.edu.tw Alternative reduction methods include using reagents like sodium borohydride (B1222165) with aluminum chloride or catalytic hydrogenation. ntu.edu.tw A process using a zinc-tin alloy as the reducing agent has also been developed to mitigate the environmental impact of mercury. google.com This acylation-reduction sequence reliably produces ethylferrocene with good yields, reported to be over 87.5% in some optimized procedures. google.comwikipedia.org

Direct alkylation of ferrocene using ethyl halides, such as ethyl bromide, under Friedel-Crafts conditions is another synthetic route. This method employs a Lewis acid catalyst, like aluminum chloride, to generate an electrophile that attacks the aromatic cyclopentadienyl ring. google.com

However, this approach presents significant challenges. The product, ethylferrocene, is more nucleophilic than the starting ferrocene because the ethyl group is electron-donating. This increased reactivity leads to polysubstitution, resulting in a complex mixture of mono-, di-, and higher ethylated ferrocenes, which can be difficult to separate. chemeurope.com For instance, the ethylation of ferrocene with ethyl bromide can form up to 35 different alkyl homologues. Furthermore, the reaction conditions must be carefully controlled, typically below 100°C, to prevent side reactions and the formation of tarry byproducts. google.com Despite these drawbacks, under specific conditions, such as using an equimolar mixture of AlCl₃ and LiAlH₄ as the catalyst, the total yield of alkylation products can reach 80-90%.

Acylation-Reduction Pathways for Ethylferrocene Synthesis

Functionalization Strategies for Novel Ethylferrocene Derivatives

Ethylferrocene serves as a foundational molecule for the synthesis of more complex and functional derivatives. Strategic functionalization allows for the introduction of various chemical groups, leading to molecules with tailored electronic properties and structures for specific applications.

Directed ortho-lithiation is a powerful tool for the regioselective functionalization of substituted ferrocenes. mdpi.com In the context of ethylferrocene derivatives, a directing group, often one containing a heteroatom like nitrogen, can direct the deprotonation by an organolithium reagent (e.g., n-butyllithium) to a specific, adjacent position on the cyclopentadienyl ring. wikipedia.orgacs.org

For example, (α-dimethylamino)ethylferrocene, known as Ugi's amine, is a well-studied substrate where the dimethylamino group directs lithiation stereoselectively to the adjacent position (the 2-position) on the same ring. mdpi.comwikipedia.orgacs.org The resulting lithiated intermediate is a potent nucleophile that can react with a wide array of electrophiles (such as chlorotrimethylsilane) to install a new substituent with high regiochemical and stereochemical control. wikipedia.orgacs.org This methodology allows for the synthesis of 1,2-disubstituted ferrocenes with defined planar chirality. mdpi.com It is also possible to achieve dilithiation, either on the same ring (homoannular) or on both rings (heteroannular), by tuning the reaction conditions, for instance by using additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA), enabling the synthesis of 1,1'-disubstituted derivatives. acs.orgresearchgate.net

Transition metal-catalyzed C-H activation has emerged as a step- and atom-economical strategy for functionalizing ferrocene derivatives. rsc.orgrsc.org These methods bypass the need for pre-functionalized starting materials like halo- or lithio-ferrocenes. The reactions often employ a directing group on the ferrocene substrate to guide a transition metal catalyst (e.g., palladium, rhodium) to a specific C-H bond, which is then cleaved and replaced with a new functional group. nih.govyoutube.com

Amide groups are among the most effective directing groups for C-H functionalization in ferrocene systems. nih.gov While direct C-H activation studies on ethylferrocene itself are less common, the principles are broadly applicable. For instance, a ferrocene derivative bearing an appropriate directing group can undergo C-H activation at a distal position, such as the 3-position, a traditionally difficult position to functionalize directly. researchgate.net This template-directed approach allows for precise control over regioselectivity, opening pathways to novel substitution patterns on the ethylferrocene scaffold. researchgate.net

Transition metal-catalyzed cross-coupling reactions are indispensable for creating carbon-carbon bonds and extending the conjugated systems of ferrocene derivatives. The Suzuki-Miyaura coupling, which pairs an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst, is a prominent example. mdpi.comdergipark.org.trmdpi.com

To apply this to an ethylferrocene system, one would typically start with a halogenated ethylferrocene (e.g., iodo- or bromo-ethylferrocene). This substrate can then be coupled with various aryl or vinyl boronic acids to synthesize ethylferrocene derivatives with extended π-systems. mdpi.commetu.edu.tr These reactions generally demonstrate good tolerance for a wide range of functional groups on the coupling partners. metu.edu.tr Such strategies are crucial for developing ferrocene-containing polymers, molecular wires, and materials for nonlinear optics, where electronic communication through a conjugated bridge is key. mdpi.com The efficiency of these coupling reactions provides a versatile platform for the rapid construction of libraries of functionalized ethylferrocene compounds. metu.edu.tr

Synthesis of Ferrocenyl Ethers and Esters Incorporating Ethylferrocene Moieties

The synthesis of ferrocenyl ethers and esters that include an ethylferrocene structure involves multistep processes, often starting with a functionalized ethylferrocene precursor. These methods adapt classical organic reactions like the Williamson ether synthesis and esterification to the organometallic chemistry of ferrocene.

A common strategy involves creating a hydroxyalkyl- or carboxy-substituted ethylferrocene intermediate. For instance, (4-chlorobutyl)ethylferrocene can be synthesized and subsequently used as a key intermediate. academie-sciences.fr This compound provides a reactive site for nucleophilic substitution to form both ethers and esters.

For Ether Synthesis: The Williamson ether synthesis is a widely applied method. masterorganicchemistry.comrichmond.edutcichemicals.com In this approach, an ethylferrocene derivative containing a hydroxyl group is first deprotonated with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then reacts with an alkyl halide (e.g., methyl iodide) in an SN2 reaction to yield the corresponding ether. Alternatively, a haloalkyl-substituted ethylferrocene, like (4-chlorobutyl)ethylferrocene, can react with an external alkoxide (e.g., sodium ethoxide) to form the desired ether. academie-sciences.frrichmond.edu

For Ester Synthesis: Ethylferrocene-containing esters are typically prepared through the acylation of ethylferrocene alcohols or by the reaction of ethylferrocenecarboxylic acid derivatives. scirp.orgresearchgate.net An ethylferrocene alcohol can be reacted with an acyl chloride or a carboxylic acid anhydride, often in the presence of a base like pyridine, to form the ester. Another route involves the synthesis of 1'-[1-(hydroxyimino)ethyl]ferrocene-1-carboxylic acid, which can be esterified using diazomethane (B1218177) (CH₂N₂) in methanol. srce.hr Similarly, ferrocenyl esters can be synthesized via N-Heterocyclic carbene-catalyzed oxidative esterification of a ferroceneboronic acid with aldehydes. scirp.org This method could be adapted for ethylferrocene-boronic acid derivatives. A series of ferrocenyl ester complexes have been prepared by reacting sodium salts of carboxylated cyclopentadienyl ligands with iron(II) chloride. nih.gov This methodology could be applied using a sodium ethylcyclopentadienyl carboxylate salt to generate the desired ethylferrocenyl ester.

A representative reaction for synthesizing an ethylferrocenyl ester is shown below:

Table 1: Representative Synthesis of an Ethylferrocenyl Ester| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

|---|

Mechanistic Investigations of Ethylferrocene Synthesis Reactions

The primary industrial synthesis of ethylferrocene proceeds via a two-step reaction sequence: the Friedel-Crafts acylation of ferrocene to produce acetylferrocene, followed by the reduction of the acetyl group to an ethyl group. libretexts.org Mechanistic studies have focused on understanding the intricacies of each of these steps to optimize reaction conditions and improve yields.

Electrophilic Substitution Mechanisms on the Ferrocene Core

The initial acylation of ferrocene is a classic example of an electrophilic aromatic substitution reaction. bc.edumagritek.com The cyclopentadienyl (Cp) rings of ferrocene are electron-rich and highly activated towards electrophilic attack, even more so than benzene. bc.edu

The mechanism involves three key steps: aiinmr.com

Generation of the Electrophile: The electrophile, a highly reactive acylium ion (CH₃CO⁺), is generated in situ. This is typically achieved by reacting an acylating agent like acetic anhydride or acetyl chloride with a Lewis acid or a protic acid catalyst. bc.eduaiinmr.com While strong Lewis acids like aluminum chloride (AlCl₃) are used for less reactive aromatics, the high reactivity of ferrocene allows for the use of milder catalysts such as phosphoric acid (H₃PO₄). bc.eduthermoscientific.fr

Nucleophilic Attack and Formation of a Sigma Complex: The electron-rich π system of one of the ferrocene's cyclopentadienyl rings acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. aiinmr.com This attack disrupts the aromaticity of the ring and forms a cationic intermediate known as an arenium ion or sigma complex, where the acetyl group is attached to an sp³-hybridized carbon atom.

Deprotonation and Restoration of Aromaticity: A weak base, such as the conjugate base of the acid catalyst (e.g., [AlCl₄]⁻) or unreacted acetic anhydride, removes a proton from the sp³-hybridized carbon atom bearing the new substituent. This step restores the stable, aromatic cyclopentadienyl ring system, yielding the final product, acetylferrocene. aiinmr.com

Because the acetyl group is deactivating, it reduces the electron density of the substituted ring, making a second acylation on the same ring less likely. thermoscientific.frscience-revision.co.uk The second acylation predominantly occurs on the unsubstituted ring to form 1,1'-diacetylferrocene. bc.eduutahtech.edu

Role of Dispersing Agents and Catalysts in Reaction Efficiency and Selectivity

The choice of catalysts and the use of dispersing agents are critical for maximizing the efficiency and selectivity of ethylferrocene synthesis.

In the subsequent reduction step, typically a Clemmensen reduction, amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid (HCl) are used. libretexts.orgwikipedia.org The mechanism is complex and thought to occur on the surface of the zinc catalyst, involving electron transfer from the metal to the carbonyl carbon. adichemistry.com The reaction is heterogeneous, making mechanistic studies difficult. libretexts.orgwikipedia.org An alternative catalyst system using a non-toxic zinc-tin alloy has been developed. google.com This system, used in conjunction with hydrochloric acid, effectively reduces acetylferrocene to ethylferrocene, improving safety and simplifying the process. google.com

Dispersing Agents: The use of a dispersing agent, typically an inert organic solvent, is crucial in the industrial synthesis of ethylferrocene. google.com Dispersing agents serve several functions to enhance reaction efficiency. locusingredients.com They ensure a uniform distribution of reactants, particularly in heterogeneous reactions like the Clemmensen reduction, preventing the agglomeration of the solid metal catalyst and ensuring consistent contact with the substrate. locusingredients.com This leads to a more complete and uniform reaction. google.com In a patented method, an inert organic solvent used as a dispersing agent was reported to avoid issues of incomplete reaction, eliminate neutralization and filtration steps, and ultimately improve the product yield to over 87.5%. google.com The addition of isopropanol (B130326) has also been noted to increase the polarity of the system and act as a phase-transfer catalyst, further enhancing reaction efficiency. google.com

Coordination Chemistry and Ligand Design with Ethylferrocene Scaffolds

Development of Ethylferrocene-Based Ligands

The introduction of an ethyl group onto the ferrocene (B1249389) framework allows for further functionalization, leading to the creation of ligands with specific electronic and steric properties. These tailored ligands are crucial for controlling the outcome of metal-catalyzed reactions.

Chiral Phosphine-Based Ligands Derived from Ethylferrocene

Chiral phosphine (B1218219) ligands are a cornerstone of asymmetric catalysis. The ethylferrocene scaffold provides a platform for the synthesis of novel phosphine ligands that often exhibit planar chirality in addition to any central chirality present. nih.gov This dual chirality can be a significant factor in achieving high levels of enantioselectivity in catalytic reactions. nih.gov

The synthesis of these ligands often involves a multi-step process. A common strategy is the diastereoselective lithiation of a chiral ethylferrocene derivative, followed by reaction with a suitable phosphine-containing electrophile. nih.gov For instance, enantiopure chiral ferrocenyl sulfoxides can be used as starting materials. nih.gov A sequence of directed ortho-lithiation, transmetalation with zinc chloride, and subsequent Negishi cross-coupling can introduce substituents at specific positions on the cyclopentadienyl (B1206354) ring. nih.govacs.org This is often followed by a reduction-oxidation sequence to invert the sulfoxide (B87167) stereochemistry, enabling a second directed lithiation to introduce the phosphine group. nih.gov

The Josiphos family of ligands, while not directly derived from a simple ethylferrocene, exemplifies the principles of combining planar and central chirality in ferrocene-based phosphines. wikipedia.orgbldpharm.com These bidentate ligands have proven to be highly effective in a variety of asymmetric catalytic transformations. wikipedia.org The development of monodentate phosphine ligands based on the 1,3-disubstituted ethylferrocene framework, inspired by the successful JohnPhos-type ligands, has also been a significant area of research. nih.govacs.org These ligands have been successfully applied in gold(I)-catalyzed asymmetric cycloaddition reactions. nih.govacs.org

Heteroatom-Containing (e.g., N, S, O) Ethylferrocene Ligands

Beyond phosphines, ethylferrocene scaffolds have been functionalized with a variety of other heteroatoms, including nitrogen, sulfur, and oxygen, to create a diverse array of chelating ligands. These ligands can coordinate to metal centers through these heteroatoms, often in conjunction with the ferrocenyl cyclopentadienyl ring or other donor atoms.

Nitrogen-containing ligands are particularly common. For example, Ugi's amine, [1-(dimethylamino)ethyl]ferrocene, is a well-known chiral building block that can be synthesized from acetylferrocene (B1663952). wikipedia.org While not an ethylferrocene derivative in the strictest sense (the ethyl group is part of a larger aminoethyl substituent), it demonstrates the facile introduction of nitrogen donors. The synthesis of 1,1'-di(alpha-dimethylamino)ethylferrocene has been described, and its cyclopalladation, involving one or both of the amino groups, has been reported. researchgate.net

The synthesis of Schiff base ligands derived from acetylferrocene, a precursor to ethylferrocene, is another important route to nitrogen-containing ligands. These ligands can be prepared by the condensation of acetylferrocene with various hydrazides or amines. researchgate.net For instance, the reaction of acetylferrocene with (2-isopropyl-5-methylphenoxy)acetic acid hydrazide yields a Schiff base ligand. researchgate.net These types of ligands have been used to form complexes with various transition metals. researchgate.net

Formation and Structural Characterization of Ethylferrocene Metal Complexes

The ligands derived from ethylferrocene readily form coordination complexes with a wide range of metals. The structural characterization of these complexes is crucial for understanding their reactivity and potential applications. X-ray crystallography is a primary tool for elucidating the precise coordination geometry, bond lengths, and bond angles within these molecules.

Complexes with Transition Metals (e.g., Palladium, Platinum, Rhodium, Copper)

Ethylferrocene-based ligands have been extensively used to form complexes with transition metals, particularly those from the later transition series which are prominent in catalysis.

Palladium: Palladium complexes of ethylferrocene-derived ligands are of significant interest due to their applications in cross-coupling reactions. For example, cyclopalladated complexes can be formed from nitrogen-containing ethylferrocene derivatives. researchgate.net The formation of these pincer-type complexes involves the intramolecular activation of a C-H bond on the ferrocene ring.

Platinum: Platinum complexes are also readily formed. While specific examples with simple ethylferrocene ligands are less commonly detailed in general literature, the principles of their formation are well-established from related ferrocenyl phosphine complexes. These complexes typically feature the phosphine ligand coordinating to the platinum center.

Rhodium: Rhodium complexes of chiral phosphine ligands derived from ferrocene are widely used in asymmetric hydrogenation and other catalytic reactions. The ethylferrocene scaffold contributes to the chiral environment around the rhodium center, influencing the enantioselectivity of the reaction.

Copper: Copper complexes with ethylferrocene-based ligands have also been prepared. The nature of the ligand, whether it be a phosphine or a heteroatom-containing chelate, will dictate the coordination chemistry with the copper center.

A study on primary, secondary, and tertiary ethylferrocene phosphines showed their successful coordination to Group 6 metal carbonyls (Cr, Mo, W), indicating their versatility as ligands. uwo.ca

Complexes with Main Group Metals (e.g., Zinc)

While less common than transition metal complexes, ethylferrocene-based ligands can also coordinate to main group metals like zinc. The interaction of an organometallic ligand derived from ferrocene, bis(1-methyl-1-benzoylhydrazonoethyl)cyclopentadienyl] iron, with zinc(II) has been reported, leading to the formation of a zinc complex. researchgate.net In these complexes, the ligand typically coordinates to the zinc center through the heteroatoms introduced onto the ethylferrocene backbone. researchgate.net

Intramolecular Coordination Phenomena in Ethylferrocene Derivatives

A key feature of many functionalized ethylferrocene derivatives is the potential for intramolecular coordination. This occurs when a pendant donor group on the ethylferrocene substituent coordinates to the iron center of the ferrocene core or to another metal center that is also bound to the ferrocene unit.

This phenomenon is particularly prevalent in what are known as "strained" ferrocenophanes, where a short bridging fragment links the two cyclopentadienyl rings, forcing them into a non-parallel arrangement. researchgate.net While not strictly ethylferrocene derivatives in all cases, the principles apply. The intramolecular interaction can significantly influence the electronic properties and reactivity of the ferrocene moiety.

In the context of cyclometalation reactions, such as cyclopalladation, an intramolecular C-H activation occurs where a pendant arm containing a donor atom (like nitrogen) facilitates the formation of a new bond between the cyclopentadienyl ring and the palladium center, creating a stable chelate ring. researchgate.net This is a prime example of intramolecular coordination driving the formation of specific organometallic structures.

Catalytic Applications of Ethylferrocene and Its Derivatives

Homogeneous Catalysis Mediated by Ethylferrocene Complexes

Complexes derived from ethylferrocene are effective homogeneous catalysts for a range of organic transformations. The ethyl group, while seemingly simple, influences the steric and electronic environment of the ferrocene (B1249389) core, which can be harnessed to fine-tune catalytic activity and selectivity.

Derivatives of ethylferrocene have been successfully employed in the synthesis of chiral ligands for asymmetric hydrogenation. A prominent example is the Josiphos family of ligands, which are based on a 1-(amino)ethylferrocene scaffold. researchgate.net These diphosphine ligands, when complexed with transition metals, are highly effective catalysts for enantioselective hydrogenations, a critical process in the pharmaceutical industry. researchgate.net The stereogenic center on the ethylamine (B1201723) side chain, combined with the planar chirality of the ferrocene backbone, creates a well-defined chiral environment that enables high enantioselectivity in the reduction of various substrates. researchgate.net

The redox-active nature of the iron center in ethylferrocene and its derivatives also allows them to participate in oxidation reactions. sigmaaldrich.com The ferrocene moiety can be readily and reversibly oxidized from the Fe(II) state to the Fe(III) state, forming the ferrocenium (B1229745) cation. mdpi.com This oxidized form, the ethylferrocenium cation, can act as a mild, one-electron oxidant, enabling its use in catalytic cycles for various oxidation processes. sigmaaldrich.commdpi.com

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental in organic synthesis, and ethylferrocene derivatives play a significant role as ligands in catalysts for these cross-coupling reactions. sigmaaldrich.comwikipedia.orgchiba-u.jp Phosphine (B1218219) ligands that incorporate the ethylferrocene framework have been developed to possess desirable steric and electronic properties for such transformations. sigmaaldrich.com

For instance, palladium complexes featuring Josiphos-type ligands, derived from (dimethylamino)ethylferrocene, have proven to be exceptionally efficient in various cross-coupling reactions, including Buchwald-Hartwig aminations. researchgate.netrsc.org These catalyst systems facilitate the formation of C-N bonds, which are prevalent in pharmaceuticals and other functional materials. rsc.orgmdpi.com The electron-rich nature and structural rigidity of the ethylferrocene-based ligand are crucial for the stability and activity of the palladium catalyst throughout the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.orgsigmaaldrich.com Similarly, these catalysts are effective in forming C-O and C-S bonds. nih.govchemistryviews.org

Ethylferrocene serves as a valuable precursor for creating monomers that can be polymerized to form redox-active, ferrocene-containing polymers. researchgate.netresearchgate.net These polymers have found applications as burning rate catalysts and in other materials science contexts. researchgate.netsci-hub.se

Furthermore, derivatives of ethylferrocene are used to synthesize ligands for olefin polymerization catalysts. ut.ac.ir For example, ethylferrocene can be a starting material in the multi-step synthesis of advanced zirconocene (B1252598) catalysts. ut.ac.ir The structure of the ligand, which includes the ferrocenyl moiety, has a significant impact on the activity and stereoselectivity of the resulting catalyst in reactions like propylene (B89431) polymerization. ut.ac.ir The ability to control polymer properties such as isotacticity is a key outcome of using these tailored metallocene catalysts. ut.ac.ir Additionally, ferrocene derivatives are utilized in redox-switchable ring-opening polymerization (ROP), a powerful method for producing biodegradable copolymers. nih.gov

Catalysis of Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

Redox-Switchable Catalysis Utilizing the Ethylferrocene Redox Couple

The defining characteristic of ferrocenes, including ethylferrocene, is the stable and reversible one-electron oxidation of the Fe(II) center to an Fe(III) center, forming the corresponding ferrocenium cation. mdpi.comacs.org This transformation can be triggered by applying a chemical or electrochemical potential. wordpress.com In the context of catalysis, if the ferrocenyl group is incorporated into the ligand of a catalytically active metal complex, its oxidation state can influence the electronic properties of the ligand. researchgate.net This change, in turn, modulates the reactivity of the metal center, allowing the catalyst's activity to be switched "on" or "off" or even diverted to an entirely different reaction pathway. nih.govwordpress.comdigitellinc.com

Ethylferrocene-based ligands have been integral to the development of these redox-switchable catalysts. researchgate.netrsc.org The oxidation of the ethylferrocene moiety to the more electron-withdrawing ethylferrocenium form can enhance the electrophilicity of the catalytic metal center, thereby increasing its reactivity in certain reactions. researchgate.net This principle has been demonstrated in several catalytic systems:

Ring-Opening Polymerization (ROP): Catalysts for ROP of lactones have been designed where the activity and selectivity can be controlled by the oxidation state of a ferrocene-based ligand. nih.gov In one state, the catalyst might polymerize l-lactide, and after a redox switch, it could polymerize ε-caprolactone, enabling the synthesis of well-defined block copolymers from a single catalyst precursor. nih.gov

Cross-Coupling Reactions: In Buchwald-Hartwig cross-coupling reactions, the rate of catalysis using palladium complexes with ferrocene-based phosphine ligands can be altered by chemically oxidizing the ferrocene unit. rsc.org

Isomerization Reactions: An early example showed that the rate of isomerization of an allyl ether to a vinyl ether, catalyzed by a rhodium complex with ferrocene-containing ligands, increased upon oxidation of the ferrocene groups. mdpi.com

This strategy of redox-switching provides a sophisticated level of control over chemical transformations, mimicking the complex regulatory mechanisms found in natural enzymatic systems. wordpress.com

Applications in Specialized Catalysis for Materials Science

Beyond traditional organic synthesis, ethylferrocene and its derivatives are critical components in the fabrication of advanced materials, most notably as catalysts in solid rocket propellants.

Ethylferrocene is a key precursor for the synthesis of liquid burning rate catalysts used in modern ammonium (B1175870) perchlorate (B79767) (AP)-based composite solid propellants. nanochemazone.comtanyunchem.comtanyunchem.com While unsubstituted ferrocene is an effective catalyst, its high vapor pressure and tendency to migrate through the solid propellant binder can lead to inconsistent burn rates and potential motor failure. journals.co.zagoogle.com

To overcome this, ethylferrocene is used to synthesize higher molecular weight, liquid derivatives, such as 2,2'-bis(ethylferrocenyl)propane, commonly known as catocene (B1518647). journals.co.zabuaa.edu.cnresearchgate.net These liquid catalysts offer several advantages:

Reduced Migration: Their higher molecular weight and liquid state minimize diffusion and sublimation, ensuring a stable and uniform distribution within the propellant grain over time. journals.co.zagoogle.com

Enhanced Catalytic Efficiency: They provide a highly efficient means of increasing the propellant's burning rate. researchgate.net

Improved Processing: Acting as a plasticizer, they can improve the mixing and casting properties of the uncured propellant formulation. journals.co.za

Table 1: Performance of Ethylferrocene Derivatives as Burning Rate Catalysts

| Catalyst | Concentration (wt%) | Propellant System | Observed Effect | Source |

|---|---|---|---|---|

| 2,2-Di(ethylferrocenyl)propane (Catocene) | 1% | AP-based | Increases burn rate by ~80% compared to non-catalyzed propellant. | |

| Butacene | Not specified | AP/HTPB | Considered a very efficient high burning rate catalyst with superior ageing characteristics due to covalent bonding to the binder. | journals.co.za |

| Ferrocene | 0.1 - 0.5% | APCP | Can achieve burn rates of ≥ 0.5 inches/sec at 1000 PSI, but suffers from migration issues. | rocketmotorparts.com |

| General Liquid Ferrocene Derivatives | Not specified | Composite Propellant | Provide a plasticizer function during mixing and casting operations. | journals.co.za |

Studies on Anti-migration Properties in Propellant Systems

The utility of ferrocene compounds, including ethylferrocene and its derivatives, as burning rate catalysts in solid propellants is well-established. However, a significant challenge limiting their application is the tendency of low-molecular-weight ferrocene derivatives to migrate within the propellant matrix during storage. rsc.orggoogle.comx-mol.net This migration can lead to a non-uniform distribution of the catalyst, resulting in unpredictable burning rates, deterioration of aged propellant properties, and potentially compromising the structural integrity and service life of the rocket motor. rsc.orgresearchgate.net Consequently, a substantial body of research has been dedicated to developing ethylferrocene derivatives with enhanced anti-migration characteristics.

Early efforts to mitigate this issue involved using derivatives with higher molecular weights than simple ferrocene, such as 2,2-bis(ethylferrocenyl)propane, commonly known as catocene. rsc.org While catocene exhibits a lower migration rate compared to ferrocene, its mobility within the propellant binder, particularly hydroxyl-terminated polybutadiene (B167195) (HTPB), remains a concern. google.comcolab.ws As a result, catocene is frequently used as a benchmark against which the anti-migration properties of newly synthesized, more advanced derivatives are measured. researchgate.netepa.govrsc.orgresearchgate.netrsc.org

Modern research focuses on several key strategies to effectively immobilize the ferrocenyl moiety within the propellant grain, thereby preventing migration. These strategies involve significantly increasing the molecule's size, incorporating polar functional groups to enhance intermolecular interactions with the binder, and chemically grafting the catalyst onto the polymer backbone of the binder itself.

Incorporation into Polymeric and Branched Structures

A primary method to inhibit migration is to incorporate the ferrocene unit into a large polymeric or hyper-branched structure. The high molecular weight and physical entanglement of these macromolecules drastically reduce their mobility.

Polymeric Derivatives: Copolymers such as poly(2-(methacryloyloxy) ethyl ferrocene carboxylate-co-glycidyl methacrylic acid)s (P(FHEMA-co-GMA)s) have been synthesized to overcome the migration issue. researchgate.net The formation of integrated network structures within the propellant is key to their good anti-migration performance. researchgate.net

Hyper-branched Polymers and Dendrimers: Ferrocene-based hyper-branched polymers, including polyethyleneimines (PEI-Fcs) and ferrocene-terminated dendrimers, represent another effective approach. rsc.orgresearcher.life These molecules possess a three-dimensional structure and high molecular weight, which, combined with a large number of polar groups (like N-H groups in PEI-Fcs), promote strong Van der Waals forces and hydrogen bonding with the propellant matrix. rsc.orgresearchgate.net Studies have demonstrated that ferrocene-terminated dendrimers exhibit significantly higher anti-migration ability when compared to catocene. researcher.liferesearchgate.net In one study, no migration of a ferrocene-based dendrimer was observed after four weeks of aging tests. colab.wsresearcher.life

Derivatives with Polar Functional Groups

Introducing highly electronegative elements like oxygen and nitrogen into the ferrocene derivative structure is a proven strategy for hindering migration. researchgate.net These polar groups increase the potential for Van der Waals and hydrogen bond interactions with components of the propellant system, effectively anchoring the catalyst within the matrix. researchgate.net

Ferrocene-based Amides and Esters: A variety of ferrocene-based amides (AM-Fcs) and esters (Es-Fcs) have been developed. Anti-migration tests confirmed that these compounds show significantly slower migration than both ferrocene and the commonly used catocene. researchgate.netresearchgate.netepa.govresearchgate.net Research indicates that oxygen-containing ester derivatives may exhibit even better anti-migration behavior than nitrogen-containing amide derivatives. researchgate.net

Ferrocene-based Saccharides: Synthesized ferrocene-based saccharides (S-Fcs) have also been studied. In comparative analyses, these compounds demonstrated excellent anti-migration behavior in ammonium perchlorate (AP)-based propellants, proving superior to both catocene and ferrocene. rsc.org

Chemical Grafting onto the Propellant Binder

Perhaps the most definitive method for preventing migration is to create a covalent bond between the ferrocene derivative and the propellant binder. researchgate.net

Butacene®: This commercially developed product is a prime example of the grafting strategy. Butacene® is a prepolymer where a ferrocenyl group is chemically grafted onto the hydroxyl-terminated polybutadiene (HTPB) binder backbone. bibliotekanauki.plnato.int This chemical impregnation is reported to completely suppress migration and sublimation issues, providing a permanent solution to the problem. google.comariane.group

Summary of Anti-migration Studies

The following table summarizes the research findings on the anti-migration properties of various ethylferrocene derivatives and related compounds.

| Derivative Class | Specific Example / Type | Comparison Standard(s) | Reported Anti-migration Performance | Source(s) |

| Dimer | Catocene (2,2-bis(ethylferrocenyl)propane) | Ferrocene | Lower migration rate than ferrocene, but migration still occurs. | rsc.orggoogle.com |

| Amides | Ferrocene-based Amides (AM-Fcs) | Ferrocene, Catocene | Significantly slower migration than both standards. | researchgate.netresearchgate.netepa.gov |

| Esters | Ferrocene-based Esters (Es-Fcs) | Ferrocene, Catocene | Better anti-migration performance than both standards. | researchgate.netresearchgate.netrsc.org |

| Saccharides | Ferrocene-based Saccharides (S-Fcs) | Ferrocene, Catocene | Excellent anti-migration behavior compared to both standards. | rsc.org |

| Polymers | Polyethyleneimines (PEI-Fcs) | Ferrocene, Catocene | Migration was much slower than both standards. | rsc.org |

| Dendrimers | Ferrocene-terminated dendrimers | Catocene | Higher anti-migration ability; no migration observed after 4 weeks. | colab.wsresearcher.liferesearchgate.net |

| Grafted Binder | Butacene® | Migrating ferrocene derivatives | Migration is practically completely suppressed. | google.comariane.group |

Electrochemical Investigations of Ethylferrocene Systems

Fundamental Redox Behavior and Electron Transfer Mechanisms

The addition of an ethyl group to the cyclopentadienyl (B1206354) ring of the ferrocene (B1249389) molecule influences its electronic properties and, consequently, its electrochemical behavior. The ethyl group is considered an electron-donating group, which increases the electron density at the iron center. als-japan.com This increased electron density makes the ferrocene moiety easier to oxidize, resulting in a shift of the redox potential to more negative values compared to unsubstituted ferrocene. als-japan.com

Cyclic voltammetry (CV) is a primary technique used to study the electrochemical behavior of ethylferrocene. rsc.orgacademie-sciences.fr In a typical CV experiment, ethylferrocene exhibits a well-defined, reversible one-electron redox process corresponding to the Fe(II)/Fe(III) couple. academie-sciences.frlookchem.com The reversibility of this process is indicated by the peak potential separation (ΔEp), which is close to the theoretical value of 59 mV for a one-electron transfer, and a peak current ratio (ipa/ipc) of approximately unity. mdpi.com

The CV of ethylferrocene is characterized by a pair of anodic and cathodic peaks, corresponding to the oxidation of ethylferrocene to the ethylferrocenium cation and its subsequent reduction back to the neutral species. rsc.orgacademie-sciences.fr The half-wave potential (E1/2), calculated as the average of the anodic and cathodic peak potentials, provides a good estimate of the formal potential of the redox couple. rsc.org Studies have shown that the redox process is often diffusion-limited, as evidenced by a linear relationship between the peak currents and the square root of the scan rate. academie-sciences.fr

Electrochemical methods, particularly cyclic voltammetry, are employed to determine important kinetic parameters such as the diffusion coefficient (D) and the heterogeneous electron transfer rate constant (k₀). mdpi.comresearchgate.netresearchgate.netnih.gov The diffusion coefficient, which describes the rate of mass transport of the electroactive species to the electrode surface, can be calculated from the slope of the plot of peak current versus the square root of the scan rate using the Randles-Sevcik equation. mdpi.comrsc.org For ethylferrocene, diffusion coefficients have been reported to be on the order of 10⁻⁷ cm²/s in various ionic liquids. researchgate.net

The heterogeneous electron transfer rate constant quantifies the kinetics of the electron transfer between the electrode and the ethylferrocene molecule. This parameter can be estimated from the peak separation in cyclic voltammograms. mdpi.comresearchgate.net Studies have shown that for ferrocene derivatives, the electron transfer process can be quasi-reversible, with rate constants in the range of 10⁻⁴ cm/s. mdpi.com The viscosity of the solvent, such as in ionic liquids, can significantly impact both the diffusion coefficient and the charge transfer rate, with both parameters generally decreasing in more viscous media. researchgate.netresearchgate.net

Table 1: Electrochemical Kinetic Parameters for Ferrocene Derivatives

| Compound | Diffusion Coefficient (D) (cm²/s) | Heterogeneous Electron Transfer Rate Constant (k₀) (cm/s) | Solvent/Electrolyte | Reference |

| Ethylferrocene | ~10⁻⁷ | - | Ionic Liquids | researchgate.net |

| Ferrocene Derivatives | 5.645 × 10⁻⁷ | 6.74 × 10⁻⁴ | pH 7 buffer | mdpi.com |

| Ferrocene | 1.27–25.5 × 10⁻⁸ | 0.25–29.6 × 10⁻⁴ | Room Temperature Ionic Liquids | researchgate.net |

Note: The specific values can vary depending on the experimental conditions such as temperature, solvent, and supporting electrolyte.

The electronic nature of substituents on the cyclopentadienyl rings has a predictable and significant impact on the redox potential of ferrocene derivatives. lookchem.commdpi.comrsc.orgmdpi.com Electron-donating groups, such as the ethyl group, increase the electron density on the iron center, making the compound easier to oxidize and thus shifting the redox potential to more negative values. als-japan.commdpi.com Conversely, electron-withdrawing groups decrease the electron density, making oxidation more difficult and shifting the redox potential to more positive values. als-japan.commdpi.com

This effect can be quantified and correlated with parameters like the Hammett substituent constant. lookchem.com For a series of substituted ferrocenes, a linear relationship is often observed between the half-wave potential and the electronic parameter of the substituent. lookchem.com For instance, the redox potential of ferrocene shifts to more positive values by 0.25 V with one acetyl group (an electron-withdrawing group) and by 0.47 V with two acetyl groups. als-japan.com In contrast, an electron-donating methyl group causes a negative shift of about 50 mV. als-japan.com This fine-tuning of the redox potential through substitution is a key aspect in the design of ferrocene-based materials for specific applications, such as in electrochemical sensors and as redox mediators in dye-sensitized solar cells. mdpi.comrsc.org

Determination of Diffusion Coefficients and Charge Transfer Rates

Ethylferrocene in Electrochemical Sensing Applications

The stable and reversible redox behavior of ethylferrocene, along with the ability to modify its structure, makes it a valuable component in the development of electrochemical sensors. mdpi.comnih.govmdpi.comrsc.org Its role often involves acting as a redox mediator to facilitate electron transfer between a biological recognition element and an electrode surface.

Ferrocene and its derivatives, including ethylferrocene, are widely used as redox mediators in second-generation biosensors. nih.govmdpi.com In this configuration, the ferrocene derivative shuttles electrons between the active site of an enzyme and the electrode. The fundamental principle involves the enzymatic reaction with a target analyte, which changes the oxidation state of the enzyme's cofactor. The ferrocene derivative then reacts with the enzyme to regenerate its initial state, and in doing so, the ferrocene itself changes its oxidation state. This change is then detected electrochemically at the electrode surface.

The efficiency of this process depends on rapid electron transfer between the enzyme and the ferrocene mediator. nih.gov The choice of the ferrocene derivative is crucial, as its redox potential needs to be appropriately matched with that of the enzyme's cofactor to ensure efficient electron transfer. The ability to tune the redox potential of ferrocene through substitution is therefore highly advantageous. rsc.org For example, ferrocene-modified electrodes have been successfully used for the detection of analytes like glutamate (B1630785), where the ferrocene derivative facilitates the electrochemical detection of the enzymatic reaction catalyzed by glutamate oxidase. nih.govmdpi.com

Incorporating ethylferrocene units into polymer films creates electroactive materials with a high concentration of redox-active sites, which is beneficial for various electrochemical applications, including sensing and catalysis. researchgate.netarkema.comresearchgate.netarkema.compiezopvdf.comresearchgate.net These films can be fabricated by electropolymerization of a monomer that contains a ferrocene moiety or by incorporating a ferrocene-containing polymer onto an electrode surface.

Copolymers containing ethylferrocene units can be synthesized and their electrochemical behavior studied using techniques like cyclic voltammetry. researchgate.net These films typically exhibit the characteristic redox wave of the ferrocene/ferrocenium (B1229745) couple, indicating that the ferrocene units are electrochemically accessible within the polymer matrix. researchgate.net The stability and electrochemical response of these films are critical for their application. For instance, stable electroactive films have been created by electropolymerizing ferrocene derivatives with pyrrole (B145914) or thiophene (B33073) monomers. mdpi.com The resulting polymer-modified electrodes can exhibit enhanced sensitivity and stability for biosensing applications. mdpi.com The characterization of these films often involves measuring parameters like surface coverage, which quantifies the amount of electroactive material on the electrode surface. mdpi.com

Development of Ferrocene-Modified Electrodes for Biosensing (Electrochemical principles)

Photochemical Reactions and their Electrochemical Manifestations

The interaction of light with ethylferrocene systems can induce significant chemical transformations, which have observable electrochemical consequences. These photochemical pathways are of interest for both fundamental understanding of reaction mechanisms and for practical applications in photosensitive devices.

Kinetic Studies of Photooxidation Mechanisms

Detailed kinetic studies have elucidated the mechanism of ethylferrocene's photooxidation in halogenated solvents. scu.edu Research on the photolysis of ethylferrocene in chloroform (B151607) (CHCl₃) using 254 nm ultraviolet radiation reveals a complex reaction pathway. scu.eduscu.edu The primary products of this photooxidation are the ethylferricinium cation and the tetrachloroferrate(III) anion. scu.eduscu.eduresearchgate.net

A crucial finding is that the reaction proceeds through a dual mechanism where light is absorbed by both the ethylferrocene solute and the chloroform solvent. scu.eduscu.edu The pathway initiated by the solvent becomes increasingly dominant as the concentration of ethylferrocene decreases during the reaction. scu.eduscu.edu For instance, by the time two-thirds of an initial 1.8 x 10⁻⁴ M solution of ethylferrocene has reacted, an estimated 75% of the reaction is initiated by the solvent. scu.edu The process also involves a secondary thermal reaction, which is responsible for the formation of the tetrachloroferrate anion from the initially formed ethylferricinium ion. scu.eduscu.edu

The rate of this photooxidation reaction was found to be consistent with the following rate law. scu.eduscu.eduresearchgate.net

Rate = ( aƒs + bƒR) / (1 + c[R]/[P] - d[R]/[Cl⁻] )

Where:

[R] is the concentration of ethylferrocene.

[P] is the concentration of the ethylferricinium ion.

ƒs is the fraction of light absorbed by the solvent (chloroform).

ƒR is the fraction of light absorbed by ethylferrocene.

a, b, c, d are constants.

This rate law accounts for the complex dependencies on the light absorbed by both species and the influence of product concentrations on the reaction rate. scu.eduscu.edu

| Parameter | Description | Source |

|---|---|---|

| Irradiation Wavelength | 254 nm | scu.edu |

| Solvent | Chloroform (CHCl₃) | scu.edu |

| Primary Products | Ethylferricinium ion and Tetrachloroferrate(III) | scu.eduscu.edu |

| Photoactive Species | Both ethylferrocene and chloroform absorb light, initiating the reaction. | scu.eduscu.edu |

| Reaction Pathway | Includes a primary photoreaction and a secondary thermal reaction for tetrachloroferrate formation. | scu.eduscu.edu |

Application as Photosensitive Elements in Gaseous Detectors

Ethylferrocene (EF) has been investigated as a viable photosensitive agent for use in gaseous detectors. iaea.orgworldscientific.com Its utility stems from its photochemical properties, allowing it to be used either in a gaseous (vapor) phase mixed with a carrier gas or as a condensed or adsorbed layer on a photocathode. iaea.orgworldscientific.com A significant practical advantage of ethylferrocene is its lack of reactivity towards oxygen, which simplifies handling and detector construction compared to other photosensitive vapors like TMAE (tetrakis(dimethylamino)ethylene). iaea.orgworldscientific.com

The performance of ethylferrocene has been quantified in various detector configurations. When used as a vapor for detecting the fast scintillation light from Barium Fluoride (BaF₂), its sensitivity was found to be lower by a factor of approximately 1.5 compared to TMAE vapor under conditions of full light absorption. iaea.orgworldscientific.com When ethylferrocene is applied as an adsorbed or condensed layer to form a photocathode, the achieved quantum efficiency was observed to be lower by a factor of 4 to 10, with the exact value depending on the specific experimental setup. iaea.orgworldscientific.com

Furthermore, ethylferrocene vapor has been incorporated into the gas mixtures of advanced gaseous detectors, such as Gas Electron Multipliers (GEMs) and Resistive Electrode Thick GEMs (RETHGEMs). researchgate.netarxiv.org These detectors are designed for large-area UV visualization and can be used in applications like Cherenkov imaging. researchgate.netarxiv.org The stability of detectors using ethylferrocene has been monitored, showing consistent gain and quantum efficiency over temperature cycles and extended periods. arxiv.org

Theoretical and Computational Studies on Ethylferrocene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the electronic structure and properties of organometallic compounds like ethylferrocene. wikipedia.org DFT calculations allow for a detailed analysis of the molecule's quantum mechanical properties, providing insights that complement experimental findings. wikipedia.org

Elucidation of Electronic Structure and Molecular Orbitals

DFT calculations have been instrumental in elucidating the electronic structure of ethylferrocene. aip.orgnih.gov These studies reveal how the ethyl substituent influences the distribution of electron density and the energies of the molecular orbitals (MOs). aip.orgnih.gov A key finding is the removal of molecular orbital degeneracy that is present in the parent ferrocene (B1249389) molecule. aip.orgnih.gov This is particularly noticeable for the ferrocene-like e1' MOs. aip.orgnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. sciensage.info In ethylferrocene, DFT studies have shown that the HOMO-LUMO energy gap provides valuable information about its stability and charge transfer characteristics. sciensage.info The distribution of atomic charges, also determined through DFT, helps in identifying the electron donor and acceptor centers within the molecule. sciensage.info

Table 1: Calculated Properties of Ethylferrocene from DFT Studies

| Property | Observation | Significance |

|---|---|---|

| Molecular Orbital Degeneracy | Removal of degeneracy, especially in ferrocene-like e1' MOs. aip.orgnih.gov | Indicates a change in electronic symmetry due to the ethyl group. aip.orgnih.gov |

| HOMO-LUMO Gap | Provides insights into the molecule's stability and reactivity. sciensage.info | A smaller gap often correlates with higher reactivity. sciensage.info |

| Atomic Charge Distribution | Identifies donor and acceptor centers within the molecule. sciensage.info | Crucial for understanding intermolecular interactions and reaction mechanisms. sciensage.info |

Conformational Analysis and Intermolecular Interactions

Intermolecular interactions, such as van der Waals forces, are also critical in understanding the behavior of ethylferrocene in condensed phases. mdpi.comnih.gov While standard DFT methods can have limitations in accurately describing these weak interactions, dispersion-corrected DFT (DFT-D) approaches provide improved accuracy. nih.gov These computational methods help in understanding how ethylferrocene molecules pack in a crystal lattice and interact with solvents. mdpi.comnih.gov

Prediction and Simulation of Spectroscopic Signatures (e.g., NMR)

Computational methods, particularly DFT, are increasingly used to predict and simulate spectroscopic data, including Nuclear Magnetic Resonance (NMR) spectra. rsc.org For ethylferrocene, DFT calculations can predict the chemical shifts of the protons and carbons. This process typically involves optimizing the molecular structure and generating various conformers. The predicted NMR shifts for each conformer are then combined through Boltzmann weighting to obtain a final simulated spectrum. github.io

The accuracy of these predictions depends on several factors, including the choice of the functional, basis set, and the model used to simulate solvent effects. github.io Comparing the computationally predicted NMR spectra with experimental data serves as a powerful tool for validating the calculated structure and understanding the electronic environment of the nuclei.

Analysis of Symmetry Breaking Effects Induced by Ethyl Substitution

Theoretical studies have shown that this symmetry breaking is the primary cause of the removal of degeneracy in certain molecular orbitals. aip.orgnih.gov The interaction between the ethyl group and the cyclopentadienyl (B1206354) ring, through mechanisms such as hyperconjugation, alters the electronic environment and leads to a splitting of energy levels that are degenerate in the highly symmetric ferrocene molecule. aip.orgnih.gov This effect has been investigated through a combination of DFT calculations and experimental techniques like UV-photoemission spectroscopy. aip.org The Jahn-Teller and pseudo-Jahn-Teller effects are fundamental concepts in understanding spontaneous symmetry breaking in molecular systems. mdpi.com

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling provides a powerful lens through which to study the mechanisms of chemical reactions involving ethylferrocene. ucsb.edursc.org By mapping the potential energy surface, computational methods can help identify reactants, products, transition states, and intermediates along a reaction pathway. ucsb.edu This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of a proposed mechanism. ucsb.edu

For reactions involving ethylferrocene, such as electrophilic substitution or oxidation, computational modeling can elucidate the step-by-step process of bond breaking and formation. mdpi.com These theoretical investigations can complement experimental studies by providing a detailed, molecular-level understanding of the reaction dynamics. chemrxiv.org

Materials Science Applications of Ethylferrocene Based Compounds

Applications in Organic Electronics and Optoelectronic Materials

The distinct electronic characteristics of ethylferrocene-based compounds make them suitable for integration into various electronic and optoelectronic devices. The reversible oxidation-reduction (redox) behavior of the iron center in the ferrocene (B1249389) core is central to these applications, allowing for the modulation of electronic and optical properties.

Ethylferrocene derivatives are explored as components in organic electronic devices. While direct use of ethylferrocene is less common, its derivatives, such as 1-acetyl-2-ethylferrocene, are considered promising for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ontosight.ai The introduction of ferrocene units into organic semiconductor structures can influence their electronic properties, potentially enhancing performance. For instance, chiral derivatives like [(1R)-1-(Dimethylamino)ethyl]ferrocene are utilized in the development of chiral organic semiconductors, where their unique structural and electronic properties contribute to the functionality of optoelectronic devices. The goal is often to create materials with improved stability, efficiency, and longevity, which are critical challenges in OLED technology, particularly for blue light emitters. rsc.org

Electrochromic materials, which change color in response to an applied voltage, represent a significant application area for ethylferrocene-based compounds. The principle relies on the reversible redox reaction of the ferrocene unit (colorless or pale yellow) to the ferrocenium (B1229745) cation (blue). nih.gov

Researchers have developed electrochromic devices using ethylferrocene derivatives in combination with other redox-active species, such as viologens. researchgate.net For example, an electrochromic device was demonstrated using ethyl viologen ([EV]²⁺) and a ferrocene-based ionic liquid as the active species. researchgate.net These components, when dissolved in an ionic liquid electrolyte, are insensitive to atmospheric oxygen and water, allowing the device to be assembled without a protective glovebox environment. researchgate.net

In another study, electrochromic devices were prepared with 1,1′-diethyl ferrocene and ethyl viologen diperchlorate. These systems demonstrated reversible color changes, and their performance was analyzed using various techniques. The data below summarizes key findings from such a device using a polymerized gel electrolyte. nih.gov

| Property | Value | Wavelength |

| Coloration Efficiency (Visible) | 92.82 cm²/C | 550 nm |

| Coloration Efficiency (NIR) | 80.38 cm²/C | 1200 nm |

| Transmittance Change (Bleached to Dark) | 90% to 0% | 550 nm |

| Applied Voltage for Dark State | 1.2 V | N/A |

This table showcases the efficiency and degree of optical modulation achievable with ferrocene-based electrochromic systems, making them suitable for applications like smart windows and energy-saving technologies. nih.gov

Utilization in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Polymer Science: Ferrocene-Containing Polymers and Dendrimers

Integrating ethylferrocene moieties into polymer structures, either as side chains or as part of the main backbone, creates macromolecules with redox-responsive behaviors. These ferrocene-containing polymers and dendrimers are at the forefront of research into smart and functional materials.

While the direct polymerization of ethylferrocene is not widely reported, the synthesis of copolymers incorporating ethylferrocene-like monomers is a well-established field. A common strategy involves the polymerization of vinylferrocene or methacrylate (B99206) monomers functionalized with a ferrocene derivative. For example, copolymers such as poly(2-(methacryloyloxy) this compound carboxylate-co-glycidyl methacrylic acid) (P(FHEMA-co-GMA)) have been synthesized. researchgate.net These syntheses are often achieved through methods like free-radical polymerization or controlled techniques like atom transfer radical polymerization (ATRP). researchgate.netrsc.org

The resulting polymers are characterized to confirm their structure and properties:

Nuclear Magnetic Resonance (¹H NMR) and Fourier Transform Infrared (FT-IR) Spectroscopy are used to verify the successful incorporation of the ferrocene monomer into the polymer structure. researchgate.netresearchgate.net

Cyclic Voltammetry (CV) is employed to investigate the electrochemical behavior, confirming the redox activity of the ferrocene units within the polymer. researchgate.netresearchgate.net

Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) is used to determine the molecular weights and dispersity of the synthesized polymers. researchgate.netmdpi.com

Research has focused on creating block copolymers, such as polystyrene-block-(poly(2-hydroxyethyl methacrylate)–co–poly((2-methacryloyloxy)this compound carboxylate)), which can self-assemble into ordered nanostructures for applications like smart porous membranes. mdpi.com

The primary motivation for incorporating ethylferrocene units into polymers and dendrimers is to impart redox activity. mdpi.com The reversible Fe(II)/Fe(III) couple in the ferrocene moiety allows the material's properties—such as solubility, conformation, and affinity for other molecules—to be switched using an electrochemical or chemical stimulus. rsc.org

Redox-Active Polymers: These polymers are designed for applications where a change in oxidation state triggers a specific function. For instance, amphiphilic block copolymers containing a poly(2-(methacryloyloxy)this compound-carboxylate) block can self-assemble into micelles or vesicles in an aqueous solution. rsc.org The addition of an oxidizing agent (like H₂O₂) causes the ferrocene units to become charged and more hydrophilic, leading to the disassembly of the nanostructures and the controlled release of an encapsulated substance. rsc.orgnih.gov This makes them promising candidates for drug delivery systems. nih.govrsc.org

Ferrocene-Containing Dendrimers: Dendrimers are highly branched, tree-like macromolecules. Attaching ethylferrocene derivatives to the surface or incorporating them into the core of dendrimers creates multifunctional materials. researchgate.net These materials can have a high density of redox-active sites. For example, dendrimers with ferrocene moieties at the periphery have been developed for use in biosensors. rsc.org The electrochemical response of these dendrimers can be modulated by the presence of an analyte, such as glucose, demonstrating their potential in diagnostics. rsc.org

Synthesis and Characterization of Poly(ethylferrocene) and Copolymers

Diverse Functional Materials Applications

The unique combination of stability, redox activity, and synthetic accessibility of ethylferrocene and its derivatives has led to their use in a variety of other functional materials.

Burning-Rate Catalysts: One of the most established industrial applications of ethylferrocene is as a burning-rate catalyst in composite solid propellants, particularly those based on ammonium (B1175870) perchlorate (B79767) (AP). nanochemazone.comfcad.comwikipedia.org Its addition promotes the decomposition of AP, leading to a controlled increase in the propellant's burning rate. Copolymers containing ferrocene units are also developed for this purpose to overcome issues like migration of the catalyst out of the propellant matrix over time. researchgate.netresearchgate.net

Redox Mediators: In electrochemical applications, ethylferrocene can act as a redox mediator, facilitating electron transfer between an electrode and a target molecule. guidechem.com This property is valuable in the development of biosensors and other electrochemical systems.

Photosensitive Materials: Ethylferrocene has been used to develop photosensitive electrodes, for instance, in Gas Electron Multiplier (GEM) detectors, where it is incorporated into a resistive electrode using screen-printing techniques. nanochemazone.comguidechem.com

Additives for Fuels: It has been explored as an additive for liquid fuels to improve combustion efficiency. nanochemazone.com

Precursors for Advanced Materials: Ethylferrocene serves as a versatile precursor for synthesizing more complex ferrocene derivatives and organometallic compounds with tailored properties for catalysis and molecular electronics. guidechem.comresearchgate.net Its high thermal and chemical stability is a key advantage in these applications. google.com

Advanced Characterization Methodologies in Ethylferrocene Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a fundamental tool in the characterization of ethylferrocene, providing insights into its electronic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of ethylferrocene in solution. Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of the compound.

In the ¹H NMR spectrum of ethylferrocene, the protons on the cyclopentadienyl (B1206354) (Cp) rings and the ethyl substituent give rise to characteristic signals. The five protons of the unsubstituted Cp ring typically appear as a sharp singlet, while the protons of the substituted Cp ring show more complex splitting patterns. cdnsciencepub.commagritek.com The ethyl group protons appear as a triplet and a quartet, corresponding to the methyl and methylene (B1212753) groups, respectively. cdnsciencepub.com

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Distinct signals are observed for the carbons of the unsubstituted Cp ring, the substituted Cp ring, and the ethyl group. nih.gov The chemical shifts in both ¹H and ¹³C NMR are sensitive to the electronic environment of the nuclei, providing valuable information about the effects of the ethyl substituent on the ferrocene (B1249389) core. rsc.org The complete assignment of the NMR spectra can be achieved using two-dimensional techniques like COSY. magritek.com

Table 1: Representative NMR Data for Ethylferrocene Derivatives Note: Specific chemical shift values for ethylferrocene can vary slightly depending on the solvent and experimental conditions. Data for derivatives illustrates typical chemical shift regions.

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | ~4.1 | Unsubstituted Cp ring |

| ¹H | ~4.0-4.2 | Substituted Cp ring |

| ¹H | ~2.3 | -CH₂- (quartet) |

| ¹H | ~1.1 | -CH₃ (triplet) |

| ¹³C | ~68 | Unsubstituted Cp ring |

| ¹³C | ~67-85 | Substituted Cp ring |

| ¹³C | ~21 | -CH₂- |

| ¹³C | ~15 | -CH₃ |

Mass Spectrometry (MS) and Tandem Mass Spectrometry Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of ethylferrocene. Various ionization methods, such as electrospray ionization (ESI) and helium-plasma ionization (HePI), have been employed. researchgate.net Under HePI conditions, ethylferrocene readily forms both molecular ions [M]⁺• and protonated species [M+H]⁺. researchgate.net

Tandem mass spectrometry (MS/MS) studies have been conducted to investigate the fragmentation pathways of ethylferrocene and its derivatives. researchgate.net Common fragmentation patterns for protonated metallocenes include the loss of a cyclopentadiene (B3395910) molecule to form the [M(Cp)]⁺ ion or the loss of a hydrogen radical to yield the molecular cation. researchgate.net For some ferrocene derivatives, fragmentation can also occur at the substituent group. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in ethylferrocene by detecting their characteristic vibrational frequencies. The IR spectrum of ethylferrocene displays absorptions corresponding to the C-H and C-C vibrations of the cyclopentadienyl rings and the ethyl group. cdnsciencepub.com The presence of the ferrocene moiety is confirmed by characteristic peaks, including those for the out-of-plane C-H vibrations of the cyclopentadiene rings and the asymmetric ring-metal stretching vibration.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of ferrocene and its derivatives, including ethylferrocene, is characterized by multiple absorption bands from the near-IR to the UV region. A prominent feature in the spectrum of ferrocene derivatives is an absorption band around 440-480 nm, which is associated with d-d electronic transitions of the iron center. The position and intensity of this band can be influenced by the nature of the substituent on the cyclopentadienyl ring.

Photoelectron Spectroscopy (e.g., UV-Photoemission)

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon photoionization. UV-photoemission spectroscopy (UPS), which uses UV radiation, has been employed to study the valence electronic structure of ethylferrocene in the gas phase.

These studies provide detailed information about the molecular orbital energies. The introduction of the ethyl group to the ferrocene structure breaks the symmetry and leads to the removal of molecular orbital degeneracy, which is particularly noticeable for the ferrocene-like molecular orbitals. This effect is attributed to the interaction between the cyclopentadienyl ring and the substituent through mechanisms like hyperconjugation.

Crystallographic Analysis for Solid-State Structures

Crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information on bond lengths, bond angles, and conformation.

X-ray Diffraction (XRD) and Crystal Structure Determination